molecular formula C23H23N5O3 B11266762 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B11266762
M. Wt: 417.5 g/mol
InChI Key: HCIGWRSOSDETDZ-UHFFFAOYSA-N
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Description

3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a heterocyclic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, a methoxyphenyl group, and a pyrimidoindolone core. It has garnered interest due to its potential as a pharmacologically active agent, particularly as an inhibitor of specific enzymes or receptors.

Preparation Methods

The synthesis of 3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to yield the piperazine derivative.

    Coupling with Pyrimidoindolone: The piperazine intermediate is then coupled with a pyrimidoindolone derivative under specific conditions, such as the presence of a base and a suitable solvent, to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group and other substituents on the piperazine ring can be substituted with different functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has shown promise as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its pharmacological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Compared to other similar compounds, 3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is unique due to its specific structural features and pharmacological profile. Similar compounds include:

    3-{2-[4-(2-HYDROXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: Differing by the presence of a hydroxyl group instead of a methoxy group.

    3-{2-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE: Differing by the presence of a chlorine atom instead of a methoxy group.

These structural variations can lead to differences in their biological activity and therapeutic potential, highlighting the importance of 3-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE in scientific research and drug development.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C23H23N5O3/c1-31-19-9-5-4-8-18(19)26-10-12-27(13-11-26)20(29)14-28-15-24-21-16-6-2-3-7-17(16)25-22(21)23(28)30/h2-9,15,25H,10-14H2,1H3

InChI Key

HCIGWRSOSDETDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54

Origin of Product

United States

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